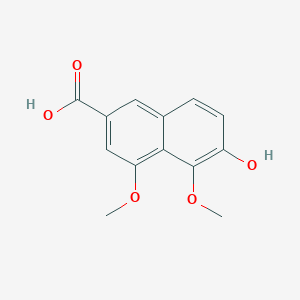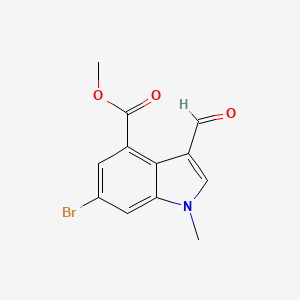
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a bromine atom, a formyl group, and a methyl ester group on the indole ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromoindole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the formyl group. Finally, esterification with methanol and a catalytic amount of acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 6-bromo-3-carboxy-1-methyl-1H-indole-4-carboxylate.
Reduction: Methyl 6-bromo-3-hydroxymethyl-1-methyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1-methyl-1H-indole-3-carboxaldehyde: Lacks the ester group, affecting its solubility and chemical properties.
Methyl 6-bromo-1H-indole-3-carboxylate:
Uniqueness: Methyl 6-bromo-3-formyl-1-methyl-1H-indole-4-carboxylate is unique due to the combination of functional groups on the indole ring, providing a versatile scaffold for further chemical modifications and diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H10BrNO3 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
methyl 6-bromo-3-formyl-1-methylindole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-14-5-7(6-15)11-9(12(16)17-2)3-8(13)4-10(11)14/h3-6H,1-2H3 |
Clave InChI |
QGPBUORSPDQCRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


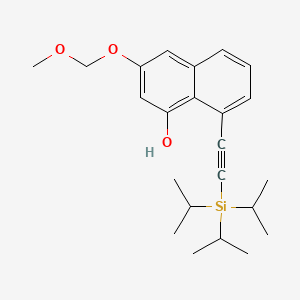
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

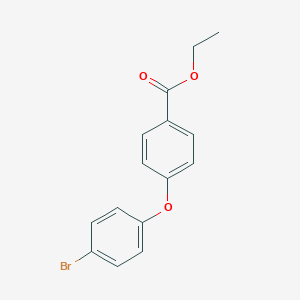
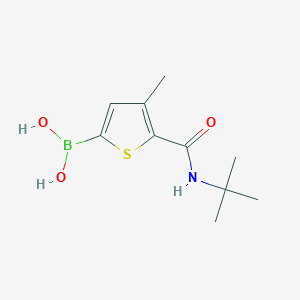
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
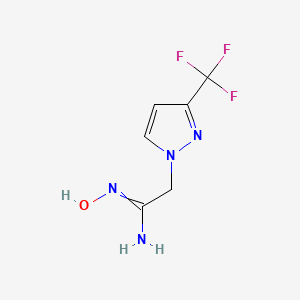
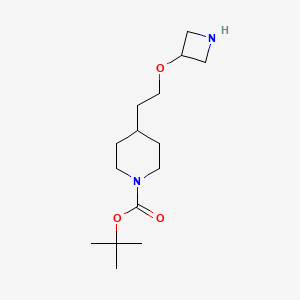

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)

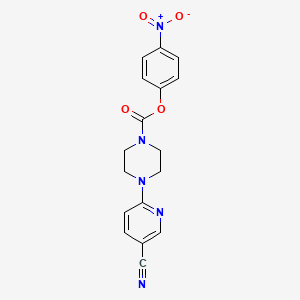
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
